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Cat. No.: B177657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides an in-depth overview of the spectroscopic data for key amino-

substituted benzene derivatives. While comprehensive experimental spectroscopic data for 2-
Amino benzamidoxime (¹H NMR, ¹³C NMR, IR, MS) is not readily available in public spectral

databases, this guide presents a detailed analysis of the closely related and structurally similar

compound, 2-aminobenzamide. The provided data and experimental protocols for 2-

aminobenzamide serve as a valuable reference point for researchers working with 2-Amino
benzamidoxime and other related molecules. This guide includes tabulated spectroscopic

data, detailed experimental methodologies, and a visual workflow for spectroscopic analysis.

Introduction
2-Amino benzamidoxime (CAS 16348-49-5) is a molecule of interest in medicinal chemistry

and drug development. Its chemical formula is C₇H₉N₃O, and its IUPAC name is 2-amino-N'-

hydroxybenzenecarboximidamide. Spectroscopic analysis is crucial for the structural

elucidation and characterization of such compounds. However, a thorough search of scientific

literature and spectral databases did not yield publicly available experimental NMR, IR, and MS

spectra for 2-Amino benzamidoxime.

Therefore, this guide focuses on the spectroscopic data of 2-aminobenzamide (CAS 88-68-6),

a structurally analogous compound. The data presented herein provides a strong comparative
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basis for predicting and interpreting the spectral features of 2-Amino benzamidoxime.

Spectroscopic Data for 2-Aminobenzamide
The following tables summarize the key spectroscopic data for 2-aminobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-Aminobenzamide[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.12 br s 1H NH

7.76 d, J = 8.8 Hz 2H Aromatic CH

7.62 d, J = 7.7 Hz 1H Aromatic CH

7.38 d, J = 8.8 Hz 2H Aromatic CH

7.21 t, J = 7.7 Hz 1H Aromatic CH

6.76 d, J = 7.7 Hz 1H Aromatic CH

6.59 t, J = 7.7 Hz 1H Aromatic CH

6.40 br s 2H NH₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 2-Aminobenzamide[1]
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Chemical Shift (δ) ppm Assignment

168.4 C=O

150.3 C-NH₂

138.8 Aromatic C

132.8 Aromatic CH

129.2 Aromatic CH

128.9 Aromatic CH

127.5 Aromatic CH

122.5 Aromatic C

116.9 Aromatic CH

115.4 Aromatic CH

115.2 Aromatic CH

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 2-Aminobenzamide[1]

Wavenumber (cm⁻¹) Assignment

3463 N-H stretch (asymmetric)

3364 N-H stretch (symmetric)

3285 N-H stretch (amide)

1638 C=O stretch (Amide I)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for 2-Aminobenzamide[1]

m/z Relative Intensity (%) Assignment

246 73.85 [M]⁺ (for a chloro-derivative)

216 6.25

165 10.94

109 25.00

74 43.08

30 100

Note: The provided mass spectrum is for a chloro-derivative of 2-aminobenzamide, as a

spectrum for the parent compound was not explicitly available in the cited source. The

molecular ion peak [M]⁺ would be expected at m/z 136 for 2-aminobenzamide.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for

aromatic amides.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-20 mg of the purified sample in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean 5 mm

NMR tube.

Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher field

spectrometer.[1]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to
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the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used.[1] Grind a

small amount of the sample with dry potassium bromide (KBr) powder and press the mixture

into a thin, transparent pellet.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass

spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the molecular weight and deduce structural information.

Visualizing the Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Spectroscopic Analysis
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Caption: A flowchart illustrating the typical stages involved in the spectroscopic characterization

of a chemical compound.

Conclusion
This technical guide has provided a summary of the available spectroscopic information for 2-

aminobenzamide as a proxy for the less-documented 2-Amino benzamidoxime. The

presented NMR, IR, and MS data, along with generalized experimental protocols, offer a solid

foundation for researchers and scientists in the field of drug development. The included

workflow diagram provides a clear visual representation of the analytical process. It is
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anticipated that this guide will be a valuable resource for the characterization of this class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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